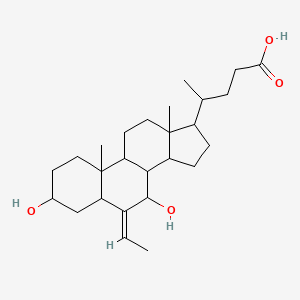

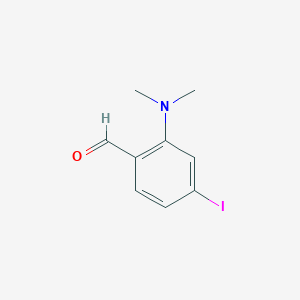

![molecular formula C21H20O12 B12094953 7-[(beta-D-Glucopyranosyl)oxy]-3',4',5,8-tetrahydroxyflavone](/img/structure/B12094953.png)

7-[(beta-D-Glucopyranosyl)oxy]-3',4',5,8-tetrahydroxyflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 7-[(bêta-D-Glucopyranosyl)oxy]-3’,4’,5,8-tétrahydroxyflavone peut être réalisée par synthèse chimique ou par extraction à partir de sources naturelles. La synthèse chimique implique la glycosylation de l'hypolaétine avec le bêta-D-glucopyranose dans des conditions spécifiques. La réaction nécessite généralement l'utilisation d'un donneur de glycosyle, comme un bromure de glucosyle, et d'un catalyseur comme le carbonate d'argent dans un solvant organique .

Méthodes de production industrielle

La production industrielle de ce composé implique souvent l'extraction à partir de sources végétales. La matière végétale est soumise à une extraction par solvant, suivie d'une purification par des techniques chromatographiques. Cette méthode assure l'isolement du composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Le 7-[(bêta-D-Glucopyranosyl)oxy]-3’,4’,5,8-tétrahydroxyflavone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, affectant son activité biologique.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'anhydride acétique et le chlorure de benzoyle sont utilisés pour l'acétylation et la benzoylation, respectivement.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du composé d'origine .

Applications de la recherche scientifique

Le 7-[(bêta-D-Glucopyranosyl)oxy]-3’,4’,5,8-tétrahydroxyflavone présente une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude des réactions de glycosylation et de la chimie des flavonoïdes.

Biologie : Étudié pour son rôle dans les mécanismes de défense des plantes et ses effets sur les processus cellulaires.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de produits et de compléments de santé naturels

Mécanisme d'action

Le composé exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antioxydante : Il piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène à partir de ses groupes hydroxyle.

Activité anti-inflammatoire : Inhibe la production de cytokines et d'enzymes pro-inflammatoires, telles que la COX-2.

Activité anticancéreuse : Induit l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation, notamment les voies MAPK et PI3K/Akt

Applications De Recherche Scientifique

7-[(beta-D-Glucopyranosyl)oxy]-3’,4’,5,8-tetrahydroxyflavone has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.

Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.

Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of natural health products and supplements

Mécanisme D'action

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2.

Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways, including the MAPK and PI3K/Akt pathways

Comparaison Avec Des Composés Similaires

Composés similaires

Lutéoline 7-O-glucoside : Un autre glycoside flavonoïde présentant des propriétés antioxydantes et anti-inflammatoires similaires.

Quercétine 3-O-glucoside : Connu pour sa forte activité antioxydante et ses bienfaits potentiels pour la santé.

Kaempférol 3-O-glucoside : Présente des activités antioxydantes, anti-inflammatoires et anticancéreuses

Unicité

Le 7-[(bêta-D-Glucopyranosyl)oxy]-3’,4’,5,8-tétrahydroxyflavone est unique en raison de son motif de glycosylation spécifique et de la présence de multiples groupes hydroxyle, qui contribuent à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C21H20O12 |

|---|---|

Poids moléculaire |

464.4 g/mol |

Nom IUPAC |

2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-14-16(27)18(29)19(30)21(33-14)32-13-5-11(26)15-10(25)4-12(31-20(15)17(13)28)7-1-2-8(23)9(24)3-7/h1-5,14,16,18-19,21-24,26-30H,6H2 |

Clé InChI |

BIPHTXZNUUXTIC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)

![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)